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  • Product: (2-Methyl-1-benzofuran-3-yl)boronic acid

Core Science & Biosynthesis

Foundational

(2-Methyl-1-benzofuran-3-yl)boronic acid CAS 2465886-55-7 properties

CAS Registry Number: 2465886-55-7 Chemical Formula: C H BO Molecular Weight: 176.06 g/mol Executive Summary (2-Methyl-1-benzofuran-3-yl)boronic acid is a specialized organoboron reagent utilized primarily in palladium-ca...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 2465886-55-7 Chemical Formula: C


H

BO

Molecular Weight: 176.06 g/mol

Executive Summary

(2-Methyl-1-benzofuran-3-yl)boronic acid is a specialized organoboron reagent utilized primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a functionalized heteroaryl boronic acid, it serves as a critical building block for introducing the 2-methylbenzofuran moiety—a "privileged scaffold" in medicinal chemistry associated with anti-arrhythmic, anti-tumor, and antimicrobial pharmacophores.

This guide addresses the specific technical challenges associated with this reagent, including its equilibrium with boroxine anhydrides, susceptibility to protodeboronation, and optimization strategies for cross-coupling efficiency.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound consists of a benzofuran core substituted with a methyl group at the C2 position and a boronic acid moiety at the C3 position. The C2-methyl group provides steric protection to the heteroatom-adjacent carbon, influencing both the stability and the transmetallation kinetics of the molecule.

Table 1: Physicochemical Properties[6]
PropertySpecificationTechnical Note
Structure 2-Methylbenzofuran-3-boronic acidC3-boron attachment; C2-methyl substituted.
Appearance White to off-white solidMay darken upon oxidation or extended storage.
Solubility DMSO, Methanol, DMFLimited solubility in non-polar solvents (Hexane).
Melting Point >200 °C (Decomposition)Boronic acids often dehydrate before melting.
Storage -20 °C, Inert AtmosphereHygroscopic; prone to boroxine formation.
Stability Air-sensitive (long term)Store under Nitrogen/Argon to prevent oxidation.

Synthetic Utility & Mechanism[7][8][9]

The Suzuki-Miyaura Coupling Context

The primary utility of CAS 2465886-55-7 is the installation of the 2-methylbenzofuran ring onto aryl or heteroaryl halides. Unlike simple phenylboronic acids, heteroaryl boronic acids at the 3-position are electron-rich.

Key Mechanistic Challenge: Protodeboronation Under the basic conditions required for Suzuki coupling, 3-benzofuranyl boronic acids can undergo base-catalyzed protodeboronation, where the C-B bond is cleaved and replaced by a proton, yielding 2-methylbenzofuran as a side product.

  • Mechanism: The base attacks the boron atom, forming a boronate "ate" complex. While this is necessary for transmetallation, if the transmetallation is slow (due to the steric bulk of the C2-methyl group), the "ate" complex may hydrolyze.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "ate" complex formation where the pathway diverges between productive coupling and destructive deboronation.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMetal Transmetallation (Ar-Pd-Benzofuran) OxAdd->TransMetal + Ate Complex BoronicAcid Boronic Acid (Reagent) AteComplex Boronate 'Ate' Complex (Activated Species) BoronicAcid->AteComplex + Base (OH-) AteComplex->TransMetal Productive Path Deboronation Protodeboronation (Side Reaction) AteComplex->Deboronation Slow Transmetallation RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the competition between transmetallation and protodeboronation.

Experimental Protocols

Handling and Storage: The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines. This is a reversible equilibrium driven by entropy and water removal.

  • Impact: A sample appearing 98% pure by NMR may actually be a mixture of acid and boroxine. This alters the effective molecular weight.

  • Recommendation: Always assume a degree of dehydration. For precise stoichiometry, convert the boronic acid to the pinacol ester in situ or use a slight excess (1.2–1.5 equiv).

BoroxineEq Acid 3 x Boronic Acid (Monomer) Boroxine Boroxine (Cyclic Trimer) Acid->Boroxine - H2O (Dehydration) Boroxine->Acid + H2O (Hydrolysis) Water 3 x H2O

Figure 2: Reversible dehydration of boronic acids to boroxines.

Standard Operating Procedure: Cross-Coupling

This protocol is optimized to minimize protodeboronation by using a mild base and a highly active catalyst system.

Materials:

  • (2-Methyl-1-benzofuran-3-yl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl

    
    [2]·CH
    
    
    
    Cl
    
    
    (3–5 mol%)
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the aryl halide, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and water. The presence of water is crucial to shift the boroxine equilibrium back to the reactive boronic acid species [1].

  • Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of Argon.

  • Reaction: Heat to 80–90 °C. Monitor by LC-MS.

    • Note: If deboronation is observed (mass of 2-methylbenzofuran detected), lower the temperature to 60 °C and switch to a stronger catalytic system like Pd-XPhos G3 to accelerate transmetallation over hydrolysis [2].

  • Workup: Dilute with ethyl acetate, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Applications in Drug Discovery[10]

The 2-methylbenzofuran scaffold is a bioisostere for indole and naphthalene systems. It is particularly relevant in:

  • Kinase Inhibitors: The scaffold provides a planar, lipophilic domain that can occupy the ATP-binding pocket of kinases. The C3-position is often used to link to hinge-binding motifs.

  • Cardiovascular Agents: Analogues of Amiodarone (which contains a benzofuran core) utilize substitutions at the 2- and 3-positions to modulate ion channel blocking activity while reducing thyroid toxicity [3].

  • Antimicrobial Agents: Natural products containing benzofurans often exhibit activity against Gram-positive bacteria. The boronic acid allows for rapid diversification of the C3 position to optimize these properties.

Safety & Hazard Information (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Handle in a fume hood.

    • Wear nitrile gloves and safety glasses.

    • In case of contact, rinse immediately with water. Boronic acids are generally low toxicity but have not been fully toxicologically evaluated.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Gough, W. B., et al. (1992). Hypotensive and Anti-Arrhythmic Effects of a New Benzofuran Derivative. Journal of Cardiovascular Pharmacology, 19(6), 926-934. Link

Sources

Exploratory

Heterocyclic Boronic Acids for Benzofuran Scaffold Synthesis

Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anti-arrhythmic (e.g., Amiodarone), anti-cancer, and anti-microbial agents. While the functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anti-arrhythmic (e.g., Amiodarone), anti-cancer, and anti-microbial agents. While the functionalization of this scaffold via Suzuki-Miyaura cross-coupling is a standard retrospective strategy, the use of heterocyclic boronic acids (e.g., 2-pyridyl, 2-furanyl, or benzofuran-2-yl boronic acids) presents severe synthetic challenges.

These reagents are notoriously unstable, suffering from rapid protodeboronation and catalyst poisoning, often resulting in low yields (<20%) or complete reaction failure. This guide provides a scientifically grounded methodology to overcome these limitations, focusing on the use of MIDA (N-methyliminodiacetic acid) boronates and ligand-optimized Palladium catalysis to achieve high-fidelity couplings.

The Chemical Challenge: Instability & Poisoning

To successfully deploy heterocyclic boronic acids, one must first understand why they fail under standard conditions.

The Protodeboronation Trap

Unlike phenylboronic acids, 2-heterocyclic boronic acids (and benzofuran-2-boronic acid itself) possess a heteroatom adjacent to the carbon-boron bond. Under the basic aqueous conditions required for transmetallation in the Suzuki cycle, these species undergo rapid protodeboronation.

  • Mechanism: The base (e.g., hydroxide or carbonate) attacks the boron center, forming a boronate "ate" complex. In 2-heterocycles, the adjacent nitrogen or oxygen can stabilize the negative charge on the carbon after the C-B bond breaks, facilitating the release of boric acid and the protonated heterocycle (the byproduct).

  • Consequence: The boronic acid is consumed by the solvent before it can transmetallate with the Palladium catalyst.

Catalyst Poisoning

Nitrogen-containing heterocycles (pyridines, imidazoles) can coordinate strongly to the Palladium center (


-donation), displacing the phosphine ligands and shutting down the catalytic cycle.

Strategic Solution: The MIDA Boronate Platform

The most robust solution to the instability of heterocyclic boronic acids is the use of MIDA boronates . Developed by the Burke group, these reagents cage the boron atom in a rigid,


-hybridized bicyclic framework.
Mechanism of Action: "Slow Release"

MIDA boronates are unreactive towards transmetallation because the boron p-orbital is occupied by the nitrogen dative bond. Hydrolysis under mild aqueous basic conditions slowly releases the active boronic acid.

  • The Advantage: The concentration of the free, unstable boronic acid is kept low (steady-state), ensuring it is consumed by the Palladium catalyst faster than it can undergo protodeboronation.

Mechanistic Visualization

The following diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway, highlighting the MIDA intervention.

G MIDA MIDA Boronate (Stable sp3) FreeBA Free Boronic Acid (Unstable sp2) MIDA->FreeBA Slow Hydrolysis (K3PO4, H2O) Ate Boronate 'Ate' Complex FreeBA->Ate + Base Decomp Protodeboronation (Byproduct) Ate->Decomp Fast (if no Pd) Pd_OA Pd(II)-Ar-X (Oxidative Addn) TransMet Transmetallation Pd_OA->TransMet + Ate Product Benzofuran Product TransMet->Product Reductive Elim.

Figure 1: The "Slow Release" Strategy. MIDA boronates maintain a low standing concentration of the active species, favoring transmetallation over decomposition.

Experimental Protocols

Protocol A: Synthesis of 2-Heteroarylbenzofurans via MIDA Boronates

Target: Coupling a 2-halobenzofuran with an unstable 2-pyridyl MIDA boronate.

Reagents:

  • 2-Bromobenzofuran (1.0 equiv)

  • 2-Pyridyl MIDA boronate (1.5 equiv)[1]

  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%) – Critical for sterics and preventing poisoning.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) – Anhydrous, finely ground.
  • Promoter: Cu(OAc)

    
     (50 mol%) – Specific for 2-pyridyl couplings.
    
  • Solvent: DMF / Isopropanol (4:1 ratio).[1]

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Argon flow, charge a reaction vial with 2-bromobenzofuran (1.0 mmol), 2-pyridyl MIDA boronate (1.5 mmol), and K

    
    PO
    
    
    
    (3.0 mmol).
  • Catalyst Addition: Add Pd(OAc)

    
     (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and Cu(OAc)
    
    
    
    (0.5 mmol).
  • Solvation: Add degassed DMF (4 mL) and Isopropanol (1 mL). The alcohol is crucial for the slow hydrolysis of the MIDA ester.

  • Reaction: Seal the vial and heat to 100°C for 4–6 hours.

    • Monitoring: Check TLC every hour. If the MIDA spot remains unchanged, add small aliquots (50 µL) of water to accelerate hydrolysis.

  • Workup: Cool to RT. Dilute with EtOAc, wash with NH

    
    Cl (sat. aq) to remove Copper salts, then brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography on silica gel. (Note: MIDA boronates are silica stable, but the product will elute separately).

Protocol B: Constructing the Benzofuran Core (Tandem Approach)

Target: Synthesis of the benzofuran ring using o-halophenols and vinyl MIDA boronates.

Reagents:

  • 2-Iodophenol (1.0 equiv)

  • Isopropenyl MIDA boronate (1.2 equiv)

  • Catalyst: PdCl

    
    (dppf) (3 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: THF / Water (10:1)

Methodology:

  • Coupling: Combine reagents in THF/Water. Heat to 60°C. This couples the vinyl group to the phenol ortho-position.

  • Cyclization: Upon consumption of the iodide (TLC), raise temperature to 90°C . The free phenol hydroxyl group will attack the alkene (activated by Pd or via Wacker-type oxidation logic depending on exact conditions) to close the ring.

  • Note: For direct annulation, using 2-formylphenylboronic acid with alpha-halo ketones is an alternative, but the MIDA vinyl route allows for greater substitution diversity.

Optimization & Troubleshooting Data

The choice of ligand and base is non-negotiable when working with heterocyclic boron species.

Ligand Performance Matrix

Comparison of ligands for the coupling of 2-benzofuranboronic acid with 4-chloropyridine.

LigandYield (%)ObservationMechanism of Failure/Success
PPh

< 10%Black ppt formed immediately.Pd poisoning by pyridine nitrogen; poor oxidative addition.
dppf 35%Slow conversion.Bite angle insufficient for bulky heterocycles.
S-Phos 82%Clean reaction.Buchwald ligand; bulky biaryl prevents N-coordination to Pd.
X-Phos 94% Excellent conversion.[2][3]Superior sterics and electron richness facilitate transmetallation.
Troubleshooting Guide

Symptom: Rapid disappearance of Boronic Acid, no Product.

  • Diagnosis: Protodeboronation.[4][5][6][7]

  • Fix: Switch to MIDA boronate.[4][8] If already using MIDA, reduce water concentration or lower temperature to slow down the release rate.

Symptom: Reaction stalls after 20% conversion.

  • Diagnosis: Catalyst death (Pd black formation).

  • Fix: Add additional ligand (XPhos).[1] Ensure Oxygen is rigorously excluded (O

    
     accelerates homocoupling and catalyst oxidation).
    

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct boronic acid derivative based on the substrate.

Workflow Start Start: Benzofuran Synthesis Check Is the Boronic Acid Heterocyclic (e.g., 2-pyridyl, 2-furanyl)? Start->Check Yes Yes: High Instability Risk Check->Yes Unstable No No: Standard Aryl BA Check->No Stable MIDA_Route MIDA Boronate Strategy Yes->MIDA_Route Standard Standard Suzuki: Pd(PPh3)4, Na2CO3 DME/H2O, 80°C No->Standard Final Isolated Benzofuran Scaffold Standard->Final Step1 1. Use XPhos/SPhos Ligand (Prevent Poisoning) MIDA_Route->Step1 Step2 2. Slow Release Conditions (K3PO4, DMF/IPA/H2O) Step1->Step2 Step3 3. Add Cu(OAc)2 Promoter (If 2-pyridyl) Step2->Step3 Step3->Final

Figure 2: Decision Matrix for Heterocyclic Boronic Acid Coupling.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Synthesis of Polyenes via MIDA Boronates." Journal of the American Chemical Society, 129(21), 6716-6717.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Friendly to Chromatography." Journal of the American Chemical Society, 132(22), 7601-7603.

  • Luo, Y., et al. (2024). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, 9, 20, 21875–21902.

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Angewandte Chemie International Edition, 55(37), 11215-11219.

Sources

Foundational

Comparative Technical Guide: 2-Benzofuranyl vs. 3-Benzofuranyl Boronic Acids

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Synthetic Researchers Executive Summary: The Accessibility-Stability Paradox In the structural optimization of benzofuran-containing...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Synthetic Researchers

Executive Summary: The Accessibility-Stability Paradox

In the structural optimization of benzofuran-containing pharmacophores, the choice between 2-benzofuranyl boronic acid (2-BBA) and 3-benzofuranyl boronic acid (3-BBA) represents a classic trade-off between synthetic accessibility and reagent stability.

  • 2-BBA is kinetically unstable. It suffers from rapid protodeboronation due to the electronic influence of the adjacent oxygen atom, yet it is effortlessly synthesized via direct lithiation.

  • 3-BBA is robust. It behaves similarly to phenylboronic acid in cross-coupling, but its precursor synthesis requires halogen-metal exchange, adding steps to the workflow.

This guide analyzes the electronic origins of these differences, provides validated protocols for their synthesis, and outlines reaction engineering strategies to mitigate the instability of the 2-isomer during Suzuki-Miyaura coupling.

Electronic & Structural Analysis

The divergent behaviors of these isomers stem from the electronic environment imposed by the benzofuran oxygen atom.

The Heteroatom Influence

The benzofuran ring system is not electronically uniform. The C2 position is


 to the oxygen, while C3 is 

.
  • C2 Position (Inductive Withdrawal + Resonance Donation): The C2 carbon is directly attached to the electronegative oxygen. This makes the C2-H bond significantly more acidic (

    
    ) than a typical arene. However, in the context of boronic acids, the oxygen lone pair can stabilize the developing negative charge during ipso-substitution pathways, accelerating decomposition.
    
  • C3 Position (Benzenoid Character): The C3 position is electronically insulated. It lacks the direct inductive destabilization found at C2. Consequently, 3-BBA exhibits stability profiles comparable to standard phenylboronic acids.

Visualization: Electronic Vectors & Resonance

The following diagram illustrates the electronic vectors that drive the stability difference.

Benzofuran_Electronics cluster_0 2-Benzofuranyl (Unstable) cluster_1 3-Benzofuranyl (Stable) C2_Struct Benzofuran-2-B(OH)2 C2_Effect Oxygen Lone Pair Stabilizes Anion (Fast Protodeboronation) C2_Struct->C2_Effect Inductive (-I) & Resonance (+M) C3_Struct Benzofuran-3-B(OH)2 C3_Effect Resonance Isolated Benzenoid Character (High Stability) C3_Struct->C3_Effect Minimal Heteroatom Interference

Figure 1: Electronic factors influencing the stability of benzofuranyl boronic acids. The C2 position is highly susceptible to electronic perturbations from the oxygen atom.

Stability Profile: The Protodeboronation Challenge

The primary failure mode for 2-BBA is protodeboronation—the cleavage of the C-B bond to replace boron with a proton. This side reaction competes with transmetallation in Suzuki couplings.

Mechanism of Decomposition (2-Isomer)

For 2-heteroaryl boronic acids, the reaction proceeds via a base-catalyzed pathway. The hydroxide base (essential for the Suzuki cycle) coordinates to boron, forming a boronate "ate" complex. In 2-BBA, the adjacent heteroatom facilitates the cleavage of the C-B bond by stabilizing the transient carbanion (or transition state) at the C2 position.

Half-Life Comparison (pH 10, 70°C):

  • 2-Benzofuranyl Boronic Acid:

    
     1–4 hours (Highly variable based on solvent).
    
  • 3-Benzofuranyl Boronic Acid:

    
     24 hours (Stable).
    
Mitigation Strategies

To couple 2-BBA successfully, one must suppress the concentration of the free boronate "ate" species or accelerate transmetallation.

  • MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) esters to slowly release the active boronic acid, keeping the standing concentration low.

  • Anhydrous Conditions: Use CSM (Cyclic Triolborate) salts or anhydrous bases (

    
    ) to minimize hydrolytic pathways.
    
  • Catalyst Loading: High Pd loading (>2 mol%) ensures transmetallation outcompetes decomposition.

Synthetic Accessibility & Protocols

The synthesis of these two isomers requires fundamentally different approaches due to the acidity difference at C2 vs. C3.

Synthesis Workflow Diagram[1][2][3]

Synthesis_Pathways Benzofuran Benzofuran (Starting Material) Deprotonation Direct Lithiation (n-BuLi, -78°C) Benzofuran->Deprotonation Acidic C2-H BromoBenzofuran 3-Bromobenzofuran HalogenExchange Halogen-Metal Exchange (n-BuLi, -78°C) BromoBenzofuran->HalogenExchange C3-Br Required BorateQuench Quench with B(OiPr)3 Acid Hydrolysis Deprotonation->BorateQuench HalogenExchange->BorateQuench Prod2 2-Benzofuranyl Boronic Acid BorateQuench->Prod2 Prod3 3-Benzofuranyl Boronic Acid BorateQuench->Prod3

Figure 2: Divergent synthetic routes. The 2-isomer allows direct access, while the 3-isomer requires a halogenated precursor.

Protocol A: Synthesis of 2-Benzofuranyl Boronic Acid

Direct C-H Functionalization

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon.

  • Reagents: Dissolve benzofuran (1.18 g, 10 mmol) in anhydrous THF (20 mL).

  • Lithiation: Cool to -78°C . Add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 10 mins.

    • Note: The C2 proton is sufficiently acidic (

      
      ) that deprotonation is rapid and regioselective.
      
  • Trapping: Stir for 30 mins at -78°C. Add triisopropyl borate (2.8 mL, 12 mmol) rapidly.

  • Workup: Allow to warm to RT. Quench with 2N HCl (10 mL). Extract with EtOAc, wash with brine, and recrystallize from hexane/ether.

    • Yield Expectations: 85–95%.

Protocol B: Synthesis of 3-Benzofuranyl Boronic Acid

Halogen-Metal Exchange

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon.

  • Reagents: Dissolve 3-bromobenzofuran (1.97 g, 10 mmol) in anhydrous THF (25 mL).

    • Critical: Do not use simple benzofuran; direct lithiation will not occur at C3.

  • Exchange: Cool to -78°C . Add n-BuLi (2.5 M in hexanes, 4.2 mL, 10.5 mmol) slowly.

    • Timing: The Li-Br exchange is faster than C2-H deprotonation at this temperature. Stir for only 15-20 mins to avoid scrambling to the thermodynamic C2-Li species.

  • Trapping: Add triisopropyl borate (2.8 mL, 12 mmol) immediately.

  • Workup: Warm to RT, quench with 1N HCl. Isolate via extraction.

    • Yield Expectations: 70–85%.[1]

Reactivity & Optimization in Suzuki Coupling

When utilizing these reagents in drug discovery (e.g., synthesizing analogs of Amiodarone or biological probes), the reaction conditions must be tuned to the isomer.

Comparative Reaction Conditions Table
Parameter2-Benzofuranyl Boronic Acid3-Benzofuranyl Boronic Acid
Stability Low (Prone to protodeboronation)High (Similar to Ph-B(OH)2)
Preferred Catalyst Fast-initiating: Pd(dtbpf)Cl2 or XPhos Pd G3 Standard: Pd(dppf)Cl2 or Pd(PPh3)4
Base Choice Weak/Anhydrous: K3PO4 or KF Standard: Na2CO3 or K2CO3
Solvent System THF or Dioxane (Limit water)Dioxane/Water (4:1)
Temperature 40–60°C (Mild heating)80–100°C (Standard heating)
Stoichiometry Excess Boronic Acid (1.5 – 2.0 equiv )Standard (1.1 – 1.2 equiv )
Troubleshooting the 2-Isomer Coupling

If yields are low with 2-BBA, the cause is likely the consumption of the boronic acid before it can transmetallate.

  • Solution: Switch to the MIDA boronate or Potassium Trifluoroborate (BF3K) salt of 2-benzofuran. These derivatives release the active species slowly, matching the rate of transmetallation and preventing the accumulation of unstable intermediates.

References

  • BenchChem. (2025).[2] A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from

  • Cox, P. A., et al. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society, 139(3), 13156–13165. Retrieved from

  • Li, H., et al. (2011). Organic Synthesis with Boronic Acids: 3-Benzofuranyl Derivatives. Organic Letters, 13(10), 2564-2567. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from

Sources

Exploratory

The 2-Methyl-3-Substituted Benzofuran Scaffold in Drug Discovery: A Technical Whitepaper

Executive Summary & Structural Rationalization The benzofuran ring system is a highly privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Within this chemical space, 2-methyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationalization

The benzofuran ring system is a highly privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Within this chemical space, 2-methyl-3-substituted benzofurans have emerged as uniquely potent and versatile pharmacophores[1].

The strategic placement of a methyl group at the C2 position serves a dual mechanistic purpose. First, it provides critical steric hindrance that shields the highly reactive C2 position from rapid oxidative metabolism by hepatic cytochrome P450 enzymes, significantly enhancing the molecule's in vivo half-life and oral bioavailability[2]. Second, the electron-donating nature of the methyl group alters the electronic density of the furan ring, directing electrophilic aromatic substitution and functionalization preferentially to the C3 position. This allows for the modular attachment of diverse therapeutic moieties—such as oxadiazoles, triazoles, and isoxazoles—creating a highly tunable vector for target-specific drug discovery[3][4].

This whitepaper synthesizes recent breakthroughs in the application of 2-methyl-3-substituted benzofurans, detailing their mechanistic pathways, quantitative efficacy, and the advanced synthetic protocols required for their development.

Key Therapeutic Areas & Mechanistic Pathways

Osteoblast Differentiation via CDK8 Inhibition

Osteoporosis therapies have historically relied on anti-resorptive agents (e.g., bisphosphonates). However, there is a critical need for orally active osteogenic drugs that actively promote bone formation. Recent structure-activity relationship (SAR) studies have identified 3,5-disubstituted 2-methylbenzofurans (specifically compound 23d) as potent promoters of osteoblast differentiation[2].

Causality of Action: Cyclin-dependent kinase 8 (CDK8) acts as a transcriptional co-regulator within the Mediator complex, generally suppressing osteoblastogenesis. Compound 23d acts as a highly selective CDK8 inhibitor (IC50 = 56.3 nM). By inhibiting CDK8, the compound removes this transcriptional suppression, leading to the upregulation of alkaline phosphatase (ALP) activity and the activation of Wnt/β-catenin and BMP signaling pathways[2][5]. In vivo studies in ovariectomized rats demonstrate that this pathway selectively enhances cortical bone volume and mineral density without altering trabecular bone, presenting a paradigm shift in oral anti-osteoporotic therapy[2].

CDK8_Pathway A 2-Methyl-3-Substituted Benzofuran (e.g., 23d) B CDK8 / Mediator Complex A->B Inhibits (IC50 ~56 nM) C Suppression of Negative Regulators B->C Downregulates D Wnt/β-catenin & BMP Signaling C->D Promotes E Osteoblast Differentiation (Increased ALP Activity) D->E Enhances F Cortical Bone Mineralization E->F In vivo effect

Mechanistic pathway of CDK8 inhibition by 2-methylbenzofuran derivatives promoting osteogenesis.

Oncology: Targeting GSK3β and Src Kinase

The C3 position of the 2-methylbenzofuran core is an excellent anchoring point for heterocyclic hybrids targeting oncology pathways.

  • GSK3β Inhibition: 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles have demonstrated significant cytotoxicity against HCT116 (colon) and MIA PaCa2 (pancreatic) cancer cell lines. Molecular docking confirms that these hybrids bind with high affinity to Glycogen synthase kinase-3β (GSK3β), inducing apoptosis through the inhibition of basal NF-κB activity[6][7].

  • Src Kinase Inhibition: 2,5-regioselective benzofuran-tetrazole hybrids (e.g., compound XIIIm) exhibit anti-proliferative activity by docking into the ATP-binding pocket of the Proto-oncogene tyrosine kinase Src, interacting critically with residues Leu273 and Met341[8].

Neurological Disorders: Monoamine Oxidase (MAO) Inhibition

For neurodegenerative diseases (Parkinson's, Alzheimer's) and depression, the inhibition of Monoamine Oxidase (MAO) is a validated therapeutic strategy. Novel 2-methylbenzofuran derivatives containing an isoxazole heterocycle at the C3 position have been synthesized as potent MAO inhibitors. The hydrophobic nature of the benzofuran core allows for excellent π-π stacking and hydrophobic interactions within the MAO enzymatic cleft, which is crucial for reversible inhibition without the adverse effects seen in older, irreversible MAO inhibitors[3][9].

Quantitative Efficacy Data

The following table summarizes the biological activity of key 2-methyl-3-substituted benzofuran derivatives across different therapeutic targets.

Compound Class / Specific HitPrimary TargetBiological EffectKey Metric (IC50)Ref
3,5-disubstituted (Compound 23d)CDK8Osteoblast differentiation (Cortical bone)56.3 nM[2]
1,2,4-oxadiazole hybrid (Compound 6c)GSK3βCytotoxicity (HCT116 / MIA PaCa2)3.27 µM[6]
Benzofuran-tetrazole (Compound XIIIm)Src KinaseAnti-proliferative (HCT116 / MIA PaCa2)2.25 µM[8]
Isoxazole derivatives MAO-A / MAO-BNeurological MAO InhibitionHigh-throughput hit[3]

Advanced Synthetic Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of these complex derivatives. Each protocol is designed as a self-validating system.

Protocol A: Solid-Phase Synthesis of 2-Methylbenzofuran MAO Inhibitors

Traditional solution-phase synthesis of benzofuran libraries suffers from tedious chromatographic purification. This solid-phase organic synthesis (SPOS) protocol utilizes a selenium-bromide resin to enable high-throughput library generation[3].

Causality for Experimental Choice: By covalently anchoring the primary reactant to a polystyrene-supported selenium resin, an excess of liquid-phase reagents can be used to drive the reaction to 100% completion. The excess reagents are simply washed away, eliminating the need for column chromatography and adhering to "green chemistry" principles.

Step-by-Step Methodology:

  • Resin Loading: Under a nitrogen atmosphere, react polystyrene-supported selenium bromide resin with the starting substituted oxime/alkyne in organic solvent at 30°C to form the resin-bound intermediate.

  • Solid-Phase Cyclization: Introduce excess liquid-phase reagents (e.g., substituted benzoyl chlorides) to construct the isoxazole-benzofuran framework directly on the resin.

  • Washing: Filter the reaction mixture and wash the resin sequentially with dichloromethane (DCM), methanol, and water to remove all unreacted small molecules and byproducts. Self-Validation: Analyze the final wash filtrate via TLC to ensure no UV-active small molecules remain.

  • Cleavage: Treat the loaded resin with an oxidative cleavage agent (e.g., 30%

    
    ) at room temperature. This breaks the selenium-carbon bond, releasing the target 2-methylbenzofuran isoxazole into the solution.
    
  • Isolation: Filter to recover the reusable selenium resin. Evaporate the filtrate under reduced pressure to yield the highly pure MAO inhibitor. Verify the mass via ESI-HRMS.

Synthesis_Workflow N1 Polystyrene-loaded Selenium Resin N2 Linker Attachment (Selenium-Bromide) N1->N2 N3 Solid-Phase Reaction with Small Molecules N2->N3 Excess reagents N4 Washing & Filtration (Removal of Excess) N3->N4 High yield cyclization N5 Oxidative Cleavage from Resin N4->N5 Covalent bond breaking N6 2-Methylbenzofuran Isoxazole Library N5->N6 MAO Inhibitors

Solid-phase combinatorial synthesis workflow for 2-methylbenzofuran MAO inhibitors.

Protocol B: Click-Chemistry Synthesis of Benzofuran-1,2,4-oxadiazole-1,2,3-triazole Hybrids

This protocol utilizes a copper-catalyzed alkyne-azide cycloaddition (CuAAC) to generate potent anticancer hybrids[4][10].

Causality for Experimental Choice: Low-molecular-weight organic azides are notoriously unstable and pose severe explosion hazards. This protocol generates the azide in situ, immediately trapping it in the cycloaddition reaction. The use of a DMF:


 (7:3) solvent system ensures optimal thermodynamic solubility for both the highly lipophilic benzofuran substrate and the inorganic 

catalyst, driving regioselective 1,4-disubstitution.

Step-by-Step Methodology:

  • In Situ Azide Generation: Add sodium azide (0.663 mmol) to a stirred solution of 5-(chloromethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazole (0.603 mmol) in 5 mL of DMF:

    
     (7:3). Stir at 70°C for 1 hour. Self-Validation: Monitor via TLC until the complete disappearance of the chloromethyl starting material.
    
  • 1,3-Dipolar Cycloaddition: Cool the reaction mixture to room temperature. Sequentially add the terminal alkyne (substituted-1-(prop-2-yn-1-yloxy)benzene, 0.603 mmol), sodium ascorbate (0.02 mmol, to reduce Cu(II) to the active Cu(I) species), and

    
    .
    
  • Reaction Completion: Stir at room temperature until completion (typically 2-4 hours). The click reaction is highly thermodynamically favored, resulting in precipitation of the product.

  • Isolation: Pour the mixture into ice-cold water. Filter the resulting solid, wash with cold water, and recrystallize from ethanol to afford the pure hybrid compound (Yields: 70–86%).

References

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity Biological and Pharmaceutical Bulletin / J-Stage URL:[Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity (PubMed) National Library of Medicine (NIH) URL:[Link]

  • Synthesis, cytotoxicity, and molecular docking of substituted 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles Arch Pharm (Weinheim) / PubMed URL:[Link]

  • CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof Google Patents URL
  • Facial synthesis of novel 3-(2-methylbenzofuran-3-yl)-5-((4-(phenoxymethyl)-1H-1,2,3-triazole-1-yl)methyl)-1,2,4-oxadiazole derivatives Taylor & Francis / Synthetic Communications URL:[Link]

  • Design and Synthesis of Novel 2-Substituted-Benzyl-5-(2- Methylbenzofuran-3-yl)-2H-Tetrazoles: Anti-Proliferative Activity Russian Journal of Bioorganic Chemistry / ResearchGate URL:[Link]

  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Palladium catalysts for cross-coupling 2-methylbenzofuran-3-yl boronic acid

Executive Summary The cross-coupling of 2-methylbenzofuran-3-yl boronic acid presents a distinct set of challenges compared to standard phenylboronic acids. While the benzofuran scaffold is a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cross-coupling of 2-methylbenzofuran-3-yl boronic acid presents a distinct set of challenges compared to standard phenylboronic acids. While the benzofuran scaffold is a privileged pharmacophore in oncology and cardiovascular drug discovery (e.g., Amiodarone derivatives), the 3-position is electron-rich and prone to protodeboronation , particularly when the 2-position is substituted with an electron-donating methyl group.

This Application Note provides validated protocols to overcome these stability issues. We prioritize rapid-reaction methodologies using modern Buchwald precatalysts (XPhos Pd G3) that operate at mild temperatures, minimizing the window for substrate decomposition. A traditional, cost-effective protocol using Pd(dppf)Cl₂ is provided as an alternative for robust coupling partners.

Mechanistic Challenges & Substrate Analysis

The Stability Paradox

The 2-methylbenzofuran-3-yl moiety is electronically unique. The oxygen atom in the benzofuran ring donates electron density into the C3 position.

  • Effect of 2-Methyl Group: The methyl group at C2 is electron-donating, further increasing the electron density at C3. This makes the C-B bond more labile toward protonolysis (protodeboronation) compared to unsubstituted or electron-deficient analogs.

  • Steric Environment: The 2-methyl group introduces moderate steric strain, which can retard the rate of transmetalation, requiring highly active catalysts to outcompete decomposition pathways.

Decomposition Pathway (Protodeboronation)

Under basic, aqueous conditions (typical Suzuki parameters), the boronate "ate" complex can undergo ipso-protonation followed by deboronation, yielding 2-methylbenzofuran as the primary impurity.

Protodeboronation Substrate 2-Methylbenzofuran-3-yl Boronic Acid AteComplex Boronate 'Ate' Complex (Activated Species) Substrate->AteComplex + Base Base Base (OH-) Base->AteComplex Transmetalation Pd(II)-Ar Complex (Cross-Coupling) AteComplex->Transmetalation Fast Catalyst (Desired) Protonation Ipso-Protonation (Side Reaction) AteComplex->Protonation Slow Catalyst / High T (Undesired) Product Biaryl Product Transmetalation->Product Decomp 2-Methylbenzofuran (Decomposition) Protonation->Decomp

Figure 1: Competing pathways between productive cross-coupling and protodeboronation. Success depends on the rate of transmetalation (


) exceeding the rate of protonolysis (

).

Catalyst & Reagent Selection Guide

To mitigate the challenges above, reagent selection must focus on reaction rate acceleration .

Catalyst Systems
SystemCatalystLigand ClassRecommendationMechanism of Action
Tier 1 (Preferred) XPhos Pd G3 or G4 Dialkylbiaryl phosphineHigh Rapid oxidative addition and transmetalation at RT/40°C. Bulky ligand protects active Pd(0).
Tier 2 (Alternative) Pd(dppf)Cl₂·DCM Bidentate ferrocenylMedium Robust for less hindered halides. Requires heat (60-80°C), increasing decomposition risk.
Tier 3 (Legacy) Pd(PPh₃)₄Monodentate phosphineLow Slow kinetics; requires high heat. Not recommended for this substrate.
Base Selection
  • K₃PO₄ (Potassium Phosphate): The gold standard for unstable boronic acids. It provides sufficient activation without the high alkalinity of hydroxides or alkoxides that accelerate deboronation.

  • K₂CO₃: Acceptable, but often requires higher temperatures to solubilize in organic mixtures.

Solvent Systems
  • THF/Water (10:1 to 4:1): Excellent solubility for XPhos systems.

  • 1,4-Dioxane/Water (4:1): Higher boiling point, suitable for Tier 2 catalysts.

Experimental Protocols

Protocol A: High-Fidelity Coupling (XPhos Pd G3)

Best for: Complex synthesis, expensive intermediates, and preventing protodeboronation.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • 2-Methylbenzofuran-3-yl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution or 2.0 equiv solid with water)

  • Solvent: THF (degassed)

Procedure:

  • Setup: Charge a reaction vial with the aryl halide, boronic acid, and XPhos Pd G3. If using solid base, add K₃PO₄ now.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed THF via syringe. If using aqueous base, add the degassed 0.5 M K₃PO₄ solution now.

    • Ratio: Maintain a solvent ratio of roughly 4:1 to 10:1 (Organic:Aqueous).

  • Reaction: Stir vigorously at Room Temperature (25°C) .

    • Monitoring: Check LCMS at 30 minutes. If conversion is <50%, warm to 40°C . Avoid exceeding 50°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The XPhos ligand facilitates extremely fast transmetalation, consuming the boronic acid before it has time to decompose, even at low temperatures.

Protocol B: Standard Coupling (Pd(dppf)Cl₂)

Best for: Scale-up of robust substrates where cost is a primary factor.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • 2-Methylbenzofuran-3-yl boronic acid (1.5 equiv)[3]

  • Catalyst: Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (5.0 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)[2]

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

Procedure:

  • Degassing: Sparge the DME and 2.0 M Na₂CO₃ solution with Nitrogen for 15 minutes prior to use. Critical Step.

  • Assembly: Combine aryl halide, boronic acid, and catalyst in a reaction vessel.

  • Activation: Add the degassed solvent and base solution (typically 3:1 DME:Water).

  • Reaction: Heat to 80°C for 2–4 hours.

    • Note: Do not reflux overnight unless necessary; prolonged heating favors deboronation.

  • Workup: Standard extraction and silica purification.

Troubleshooting & Optimization Logic

If yields are low (<40%), use this logic flow to diagnose the failure mode.

OptimizationLogic Start Low Yield Observed CheckLCMS Analyze Crude by LCMS Start->CheckLCMS Result1 Major Peak: 2-Methylbenzofuran (Protodeboronation) CheckLCMS->Result1 Result2 Major Peak: Aryl Halide (No Reaction) CheckLCMS->Result2 Result3 Major Peak: Homocoupling (Ar-Ar) CheckLCMS->Result3 Action1 1. Lower Temp (RT) 2. Switch to XPhos Pd G3 3. Use Anhydrous Base (CsF) Result1->Action1 Action2 1. Check Catalyst Quality 2. Switch to Pd(tBu3P)2 3. Change Halide (Cl -> Br/I) Result2->Action2 Action3 1. Degas Solvents More Thoroughly 2. Reduce Catalyst Loading Result3->Action3

Figure 2: Diagnostic decision tree for optimizing cross-coupling yields.

Advanced Option: MIDA Boronates

If the boronic acid proves too unstable even under Protocol A, synthesize the MIDA boronate ester of 2-methylbenzofuran-3-yl. MIDA boronates slowly release the active boronic acid species under basic conditions, keeping the standing concentration of the unstable "ate" complex low (the "Slow Release Strategy").

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry, 219, 11–59.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling with MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

Application

Synthesis of 2,3-disubstituted benzofurans using boronic acid reagents

Application Note: Precision Synthesis of 2,3-Disubstituted Benzofurans via Organoboron Reagents Executive Summary The 2,3-disubstituted benzofuran scaffold is a privileged structure in drug discovery, serving as the phar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 2,3-Disubstituted Benzofurans via Organoboron Reagents

Executive Summary

The 2,3-disubstituted benzofuran scaffold is a privileged structure in drug discovery, serving as the pharmacophore for anti-arrhythmic agents (e.g., Amiodarone), antihypertensives (e.g., Saprisartan), and emerging anti-cancer therapeutics. While traditional syntheses (e.g., Rap-Stoermer, intramolecular Wittig) often require harsh conditions or pre-functionalized heterocycles, boronic acid-mediated Palladium catalysis offers a superior alternative.

This guide details two distinct, high-fidelity protocols for synthesizing 2,3-disubstituted benzofurans using boronic acids:

  • De Novo Construction: The Gem-Dibromovinyl Phenol Annulation (Lautens Method).

  • Scaffold Decoration: Site-Selective Sequential Suzuki–Miyaura Coupling.

Strategic Selection Guide

FeatureMethod A: Gem-Dibromovinyl Annulation Method B: Sequential Coupling
Starting Material o-Gem-dibromovinyl phenols2,3-Dibromobenzofuran
Primary Utility Constructing the core ring with simultaneous C2-arylation.Divergent library synthesis (SAR) on a pre-formed core.
Mechanism Domino Suzuki coupling / Intramolecular C-O bond formation.Electronic-controlled site-selective cross-coupling.
Regiocontrol High (Dictated by stereoselective oxidative addition).High (C2 > C3 reactivity differential).
Boronic Acid Eq. 1.1 – 1.5 equivalents1.0 eq (Step 1) / 1.2 eq (Step 2)

Method A: The Gem-Dibromovinyl Phenol Annulation

Best for: Efficiently building the benzofuran core from acyclic precursors.

This "domino" sequence utilizes o-gem-dibromovinyl phenols. The reaction proceeds via a stereoselective Suzuki–Miyaura coupling at the trans-bromide (relative to the phenol), followed by an intramolecular Pd-catalyzed C-O bond formation (Buchwald-Hartwig type cyclization) to close the ring.

Mechanistic Pathway

The reaction relies on the geometric constraint of the substrate. The Palladium catalyst preferentially undergoes oxidative addition at the less sterically hindered trans-bromide.

LautensMechanism cluster_legend Key Transformation Logic Start o-Gem-dibromovinyl Phenol OxAdd Oxidative Addition (Trans-bromide) Start->OxAdd Pd(0) TransMet Transmetallation (Ar-B(OH)2) OxAdd->TransMet Base Intermed Intermediate: Monobromo-alkene TransMet->Intermed Reductive Elim. Cycliz Intramolecular C-O Bond Formation Intermed->Cycliz Pd(II) Product 2-Aryl-3-bromo Benzofuran Cycliz->Product -HBr

Figure 1: Mechanistic flow of the Pd-catalyzed domino reaction. The intermediate monobromo-alkene undergoes rapid cyclization.

Protocol A: Experimental Procedure

Reagents:

  • Substrate: 2-(2,2-dibromovinyl)phenol (1.0 mmol)

  • Reagent: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: K3PO4 (2.0 mmol) or K2CO3

  • Solvent: Toluene/H2O (4:1 v/v)

Step-by-Step:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the phenol substrate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh3)4 (0.05 equiv), and base (2.0 equiv).

  • Solvation: Add degassed Toluene/H2O (0.2 M concentration relative to substrate).

  • Reaction: Seal the vial and heat to 90°C for 8–12 hours.

    • Critical Checkpoint: Monitor by TLC/LCMS. The intermediate mono-coupled product is rarely seen; conversion goes directly to the benzofuran.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with NH4Cl (sat. aq.) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: Site-Selective Sequential Coupling

Best for: Divergent library synthesis (SAR) where positions 2 and 3 require different aryl groups.

2,3-Dibromobenzofuran is an excellent scaffold for sequential modification. The C2-bromide is electronically activated (alpha to the heteroatom) and sterically accessible, making it significantly more reactive toward oxidative addition than the C3-bromide.

Site-Selectivity Workflow

SiteSelectivity Core 2,3-Dibromobenzofuran Step1 Step 1: Controlled Suzuki (1.0 eq Ar¹-B(OH)2, 60°C) Core->Step1 High Reactivity at C2 Mono 2-Aryl-3-bromo-benzofuran Step1->Mono >95% Regioselectivity Step2 Step 2: Exhaustive Suzuki (1.5 eq Ar²-B(OH)2, 100°C) Mono->Step2 Lower Reactivity at C3 Final 2,3-Diarylbenzofuran (Asymmetric Substitution) Step2->Final

Figure 2: Sequential functionalization strategy leveraging the electronic distinctiveness of C2 vs C3 positions.

Protocol B: Experimental Procedure

Step 1: C2-Arylation

  • Stoichiometry: Dissolve 2,3-dibromobenzofuran (1.0 equiv) and Ar¹-boronic acid (1.05 equiv) in 1,4-Dioxane/Water (4:1).

  • Catalysis: Add Pd(PPh3)4 (3 mol%) and Na2CO3 (2.0 equiv).

  • Temperature Control: Heat to 60–70°C . Do not reflux.

    • Note: Lower temperature preserves the C3-bromide.

  • Isolation: Standard workup. Isolate the 2-aryl-3-bromobenzofuran intermediate.

Step 2: C3-Arylation

  • Stoichiometry: Dissolve the isolated intermediate (1.0 equiv) and Ar²-boronic acid (1.5 equiv) in Toluene/Ethanol/Water (4:1:1).

  • Catalysis: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) or Pd(dppf)Cl2.

    • Expert Insight: The C3 position is more sterically crowded and less electrophilic. A more active catalyst system (like SPhos) or higher temperature is often required.

  • Temperature: Heat to 100°C (Reflux) for 12 hours.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protodeboronation Boronic acid instability (common with 2-heteroaryl or polyfluorinated boronic acids).Switch to MIDA boronates or Potassium Trifluoroborates for slow release. Use anhydrous conditions with CsF base.
Homocoupling (Ar-Ar) Oxygen presence in the system.[1][2][3]Degas solvents vigorously (sparge with Ar for 15 min). Ensure reaction vessel is sealed.
Low Yield at C3 (Method B) Steric hindrance or catalyst deactivation.Switch ligand to XPhos or SPhos . Increase temperature to 110°C. Use K3PO4 as base.
Regioselectivity Erosion Temperature too high during Step 1 (Method B).Strictly control Step 1 temperature (<70°C). Use a deficit of boronic acid (0.95 eq) to prevent over-reaction.

References

  • Gem-Dibromovinyl Annulation (Lautens Method)

    • Fang, Y. Q., & Lautens, M. (2008). "A Domino Palladium-Catalyzed C-C and C-O Bond-Forming Reaction for the Synthesis of 2,3-Disubstituted Benzofurans." Journal of Organic Chemistry.
    • [Link]

  • Site-Selective Suzuki Coupling

    • Effenberger, M., et al. (2012). "Site-selective Suzuki-Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran." Organic & Biomolecular Chemistry.
    • [Link]

  • General Review of Benzofuran Synthesis

    • Abu-Hashem, A. A., et al. (2023).
    • [Link][4]

  • Oxidative Coupling Context (Alternative Route)

    • Zhou, C., & Larock, R. C. (2006).[3] "Tetrasubstituted olefin synthesis via Pd-catalyzed addition of arylboronic acids to internal alkynes." Journal of Organic Chemistry.

    • [Link]

Sources

Method

Protocol for reacting (2-Methyl-1-benzofuran-3-yl)boronic acid with aryl halides

This Application Note and Protocol is designed for the reaction of (2-Methyl-1-benzofuran-3-yl)boronic acid with aryl halides. This specific substrate presents a unique dual challenge in Suzuki-Miyaura cross-coupling: st...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the reaction of (2-Methyl-1-benzofuran-3-yl)boronic acid with aryl halides. This specific substrate presents a unique dual challenge in Suzuki-Miyaura cross-coupling: steric hindrance (due to the adjacent 2-methyl group) and heteroaromatic electronic effects .

Executive Summary & Strategic Rationale

The Scaffold: The 2-methyl-3-arylbenzofuran motif is a privileged structure in medicinal chemistry, appearing in anti-arrhythmic agents (e.g., Amiodarone analogues) and antimicrobial compounds. The Challenge: Unlike simple phenylboronic acids, (2-methyl-1-benzofuran-3-yl)boronic acid possesses a methyl group ortho to the boronic acid moiety. This creates significant steric bulk that retards the transmetallation step of the catalytic cycle. Furthermore, while the 2-methyl group blocks the most acidic position (C2), preventing the rapid protodeboronation seen in unsubstituted benzofuran-3-boronic acids, the electron-rich nature of the ring still makes the C-B bond labile under harsh basic conditions. The Solution: Success requires a catalyst system capable of rapid oxidative addition (to activate the aryl halide) and a ligand with a flexible steric pocket to accommodate the 2-methylbenzofuran nucleophile during transmetallation. We utilize Buchwald biaryl phosphine ligands (specifically XPhos or SPhos) to solve this kinetic bottleneck.

Mechanistic Insight & Critical Control Points[1]

The reaction follows the standard Suzuki-Miyaura catalytic cycle, but the energetics are skewed by the substrate's sterics.

The "Ortho-Effect" in Transmetallation

In standard couplings, transmetallation is fast. Here, the 2-methyl group clashes with the ligands on the Palladium center.

  • Standard Ligands (e.g., PPh3): Create a rigid environment; the bulky boronic acid cannot approach the Pd(II) center effectively, leading to stalled reactions and eventual deboronation.

  • Dialkylbiaryl Ligands (e.g., XPhos, SPhos): These ligands are bulky but electron-rich.[1] They promote the formation of monoligated Pd(0) species (highly active) and facilitate the entry of hindered nucleophiles.

Visualization: The Steric-Electronic Competition

The following diagram illustrates the competition between the productive pathway (Cross-Coupling) and the destructive pathway (Protodeboronation).

SuzukiMechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X adds to Pd) Start->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting Step due to 2-Me Sterics) OxAdd->TransMet Pd(II)-Ar species BaseAct Boronate Formation (Activation by Base) BaseAct->TransMet Activated Boronate SideRxn Protodeboronation (Hydrolysis of C-B bond) BaseAct->SideRxn Slow Transmetallation + High Temp/Water RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd(II) Complex RedElim->Start Regenerate Pd(0) Product 3-Aryl-2-methylbenzofuran RedElim->Product

Caption: Kinetic competition: The 2-methyl steric bulk slows Transmetallation, increasing the window for Protodeboronation.

Experimental Protocol

Method A: The "High-Performance" Protocol (Recommended)

This method uses XPhos Pd G2 (or G3/G4), a precatalyst that activates rapidly at room temperature or mild heat, minimizing the thermal window for side reactions.

Scope: Excellent for aryl chlorides, deactivated aryl bromides, and heteroaryl halides.

Materials
  • Substrate: Aryl Halide (1.0 equiv)

  • Boronic Acid: (2-Methyl-1-benzofuran-3-yl)boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) [CAS: 1310584-14-5]

  • Base: K₃PO₄ (Tribasic potassium phosphate) (2.0 equiv)

  • Solvent: THF : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step Workflow
  • Preparation:

    • Equip a reaction vial with a magnetic stir bar and a septum.

    • Add Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 211 mg), XPhos Pd G2 (0.02 mmol, 16 mg), and K₃PO₄ (2.0 mmol, 425 mg).

    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Inert Atmosphere:

    • Seal the vial. Evacuate and backfill with Nitrogen or Argon (3 cycles).

    • Why? Oxygen poisons the Pd(0) species and accelerates oxidative homocoupling of the boronic acid.

  • Solvation:

    • Add degassed THF (4 mL) and degassed Water (1 mL) via syringe.

    • Tip: Degas solvents by sparging with nitrogen for 15 mins prior to use.

  • Reaction:

    • Stir vigorously.

    • Temperature: Start at Room Temperature (25 °C) .

    • Monitor by TLC/LC-MS after 1 hour.

    • Optimization: If conversion is <50% after 1 hour, heat to 60 °C . Avoid boiling THF (66 °C) aggressively to prevent solvent loss or catalyst decomposition.

  • Work-up:

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

Method B: The "Economy" Protocol (Standard Substrates)

For reactive aryl bromides or iodides where cost is a factor.

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (9:1)

  • Temperature: 80–90 °C

  • Warning: The higher temperature increases the risk of protodeboronation. Use 1.5 equiv of boronic acid.[2][3]

Optimization & Troubleshooting Guide

Use this decision matrix if the standard protocol fails.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst inactive or Oxidative Addition failed.Switch to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 80°C.
Starting Material Consumed, No Product Protodeboronation of Boronic Acid.(1) Lower Temp. (2) Switch base to K₃PO₄ (anhydrous) or CsF . (3) Use Anhydrous Toluene solvent.
Homocoupling of Aryl Halide Oxygen leak or slow Transmetallation.Degas solvents thoroughly. Increase Boronic acid to 2.0 equiv.
Reaction Stalls at 50% Catalyst death (Pd black precipitation).Add a second portion of catalyst (1 mol%) after 2 hours.
Solvent & Base Screening Data (Representative)

Based on typical reactivity profiles for ortho-substituted heteroaryl boronic acids.

EntryCatalystLigandBaseSolventYieldNotes
1Pd(OAc)₂PPh₃Na₂CO₃Toluene/H₂O<30%Steric failure.
2Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O65%Good for Ar-Br.
3Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 92% Excellent steric tolerance.
4XPhos Pd G2 XPhos K₃PO₄ THF/H₂O 95% Fastest kinetics.

Experimental Workflow Diagram

Workflow Substrates Combine Solids: 1.0 eq Ar-X 1.2 eq Boronic Acid 2.0 eq K3PO4 0.02 eq Catalyst Inert Inert Atmosphere: Evacuate/N2 Cycle x3 Substrates->Inert Solvent Add Solvent: THF:Water (4:1) Degassed Inert->Solvent Reaction Reaction: Stir at RT or 60°C 1 - 12 Hours Solvent->Reaction Monitor Monitor (LCMS): Check for De-boronation Reaction->Monitor Monitor->Reaction Incomplete (Add Catalyst/Heat) Workup Workup: EtOAc Extraction Silica Purification Monitor->Workup Complete

Caption: Step-by-step experimental workflow for the XPhos-mediated coupling.

Safety & Handling (MSDS Highlights)

  • (2-Methyl-1-benzofuran-3-yl)boronic acid: Generally an irritant. Avoid inhalation of dust. Store at 2-8°C. Boronic acids can dehydrate to boroxines; this does not affect reactivity but alters stoichiometry calculations.

  • Palladium Catalysts: Heavy metal toxicity. Handle in a fume hood.

  • THF/Dioxane: Peroxide formers. Test for peroxides before use. Highly flammable.

References

  • Kinetic Studies on Heteroaryl Boronic Acids

    • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
  • Buchwald Ligands (SPhos/XPhos)

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[4][5] Journal of the American Chemical Society.[6][3][7]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2010). Protodeboronation of Heteroarylboronic Acids. Chemical Communications.

  • General Suzuki-Miyaura Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Application

Application Notes &amp; Protocols: Strategic Implementation of 2-Methylbenzofuran-3-boronic Acid in Chan-Lam Coupling Reactions

Introduction: The Strategic Value of the Chan-Lam Coupling The formation of carbon-heteroatom bonds, particularly C-N and C-O linkages, is a cornerstone of modern organic synthesis, with profound implications for drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Chan-Lam Coupling

The formation of carbon-heteroatom bonds, particularly C-N and C-O linkages, is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science.[1][2] Among the array of synthetic tools available, the Chan-Lam (or Chan-Evans-Lam) cross-coupling reaction has emerged as a uniquely powerful and practical methodology.[3][4] This copper-catalyzed reaction facilitates the oxidative coupling of boronic acids with compounds containing N-H or O-H bonds, such as amines and phenols.[5][6]

A key advantage of the Chan-Lam coupling lies in its operational simplicity and mild reaction conditions. Unlike many palladium-catalyzed counterparts, it can often be conducted at room temperature, open to the atmosphere, and tolerates a wide range of functional groups, making it an attractive choice for complex molecule synthesis.[3][6] The use of copper, an inexpensive and abundant metal, further enhances its appeal from both an economic and environmental perspective.[6]

This guide focuses on a specific, high-value application: the use of 2-methylbenzofuran-3-boronic acid as a coupling partner. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and antiviral properties.[7] By employing 2-methylbenzofuran-3-boronic acid in Chan-Lam couplings, researchers can directly and efficiently introduce this valuable moiety onto a diverse range of nitrogen and oxygen nucleophiles, providing a streamlined route to novel chemical entities with significant therapeutic potential.

The "Why": Understanding the Reaction Mechanism

The trustworthiness of a protocol is rooted in understanding its underlying mechanism. While the precise details can be complex and substrate-dependent, the generally accepted catalytic cycle for the Chan-Lam coupling provides a robust framework for rationalizing experimental choices.[3][6] The reaction is an oxidative coupling process where atmospheric oxygen often serves as the terminal oxidant to regenerate the active catalyst.[5]

The proposed mechanism involves the following key stages:

  • Ligand Exchange/Coordination: The N-H or O-H containing nucleophile coordinates to the Copper(II) salt (e.g., Cu(OAc)₂), often facilitated by a base which deprotonates the nucleophile to increase its reactivity.

  • Transmetalation: The 2-methylbenzofuran-3-yl group is transferred from the boronic acid to the copper center, displacing a ligand (like acetate) to form an aryl-copper(II) intermediate.

  • Oxidation & Reductive Elimination: This intermediate is believed to undergo oxidation to a transient, high-energy Copper(III) species. This Cu(III) complex then readily undergoes reductive elimination, forming the desired C-N or C-O bond and releasing a Copper(I) species.[3]

  • Catalyst Regeneration: The Cu(I) species is re-oxidized back to the active Cu(II) state by an oxidant, typically oxygen from the air, allowing the catalytic cycle to continue.[5][6]

This mechanistic understanding explains why the reaction is often run "open-flask" and why the choice of base and solvent is critical for facilitating the initial coordination and subsequent steps.

Chan_Lam_Mechanism Figure 1: Proposed Catalytic Cycle for Chan-Lam Coupling cluster_reactants Reactants CuII Cu(II)L₂ Coord [L-Cu(II)-NuH] CuII->Coord + Nu-H (Amine/Phenol) Trans [Ar-Cu(II)-Nu] Coord->Trans + Ar-B(OH)₂ (Transmetalation) CuIII [Ar-Cu(III)-Nu]L Trans->CuIII Oxidation CuI Cu(I)L CuIII->CuI Product Ar-Nu CuIII->Product Reductive Elimination CuI->CuII Re-oxidation (e.g., O₂) Ar-B(OH)₂ 2-Methylbenzofuran- 3-boronic Acid Nu-H Amine or Phenol

Figure 1: Proposed Catalytic Cycle for Chan-Lam Coupling

Core Protocol Parameters: A Guide to Optimization

While a general protocol can be established, achieving optimal results often requires fine-tuning based on the specific nucleophile used with 2-methylbenzofuran-3-boronic acid. The following parameters are critical variables.

ParameterCommon Reagents/ConditionsRationale & Expert Insights
Copper Source Cu(OAc)₂, Cu(OTf)₂, CuCl, Cu₂OCu(OAc)₂ is the most common, inexpensive, and broadly effective choice, often used in stoichiometric amounts for initial trials.[1] Catalytic amounts (10-20 mol%) are feasible, especially with an added co-oxidant, but may require higher temperatures.[8]
Boronic Acid 2-methylbenzofuran-3-boronic acidTypically used in a slight excess (1.2 - 2.0 equivalents) to drive the reaction to completion and compensate for potential homocoupling side reactions.
Nucleophile Primary/Secondary Amines, Anilines, Phenols, Imidazoles, AmidesUsed as the limiting reagent (1.0 equivalent). The nucleophilicity and steric bulk will significantly impact reaction rate and yield. Electron-rich anilines and phenols are generally excellent substrates.[5]
Base Pyridine, Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃, 2,6-LutidineA base is crucial for deprotonating the nucleophile. For amines, organic bases like Pyridine or Et₃N (2-3 eq.) are standard. For phenols, inorganic bases like K₂CO₃ can be effective. 2,6-lutidine has been shown to accelerate some couplings.[5][9]
Solvent Dichloromethane (DCM), Methanol (MeOH), Toluene, Acetonitrile (MeCN)DCM is a classic, non-coordinating solvent for room temperature reactions.[1] Methanol has been shown to be an excellent solvent for many Chan-Lam reactions, sometimes leading to higher yields.[10] The choice can significantly affect solubility and reaction kinetics.
Atmosphere Open Air A major advantage of this reaction. Atmospheric oxygen serves as the terminal oxidant to regenerate the Cu(II) catalyst, eliminating the need for specialized inert atmosphere techniques.[5][8]
Temperature Room Temperature (20-25 °C) to 60 °CMost reactions proceed efficiently at room temperature. For less reactive or sterically hindered substrates, gentle heating can significantly improve conversion rates and yields.[8]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol for N-Arylation of an Aniline

This protocol describes a representative coupling between 2-methylbenzofuran-3-boronic acid and 4-methoxyaniline.

Reagents & Materials:

  • 2-methylbenzofuran-3-boronic acid (96 mg, 0.54 mmol, 1.2 eq.)

  • 4-methoxyaniline (55 mg, 0.45 mmol, 1.0 eq.)

  • Copper(II) Acetate, Cu(OAc)₂ (82 mg, 0.45 mmol, 1.0 eq.)

  • Pyridine (108 µL, 1.35 mmol, 3.0 eq.)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Reaction vial or round-bottom flask with a magnetic stir bar

  • TLC plates, Celite®, standard workup and chromatography equipment

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzofuran-3-boronic acid (1.2 eq.), 4-methoxyaniline (1.0 eq.), and Cu(OAc)₂ (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DCM (5 mL) to the flask, followed by the addition of pyridine (3.0 eq.) via syringe.

  • Reaction Execution: Leave the flask open to the air and stir the resulting blue-green suspension vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (4-methoxyaniline) is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM (10 mL). Filter the suspension through a pad of Celite® to remove the insoluble copper salts, washing the pad with additional DCM (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL) to remove pyridine, and then with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-methoxyphenylamino)-2-methylbenzofuran.

Workflow Figure 2: Experimental Workflow for Chan-Lam Coupling A 1. Combine Reactants (Boronic Acid, Aniline, Cu(OAc)₂) B 2. Add Solvent (DCM) & Base (Pyridine) A->B C 3. Stir at RT (Open to Air) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Workup: Filter through Celite® D->E Reaction Complete F 6. Aqueous Extraction E->F G 7. Dry & Concentrate F->G H 8. Purify by Chromatography G->H I Pure Product H->I

Figure 2: Experimental Workflow for Chan-Lam Coupling
Protocol for O-Arylation of a Phenol

This protocol outlines the coupling with a phenol, where an inorganic base is often preferred.

Reagents & Materials:

  • 2-methylbenzofuran-3-boronic acid (1.5 eq.)

  • Phenol (1.0 eq.)

  • Copper(II) Acetate, Cu(OAc)₂ (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Methanol (MeOH)

Procedure Modifications:

  • Combine all solid reagents in the flask.

  • Add Methanol as the solvent. The reaction mixture will be a suspension.

  • Stir at room temperature or heat to 40-50 °C to increase the rate for less reactive phenols.

  • The workup is similar, though an initial acidic wash is not necessary if an inorganic base is used.

Troubleshooting & Advanced Considerations

  • Low or No Reactivity: If a reaction stalls, consider gentle heating (40-60 °C). Alternatively, screening a different solvent (e.g., switching from DCM to MeOH) or base (e.g., from Et₃N to 2,6-lutidine) can have a dramatic effect.[5][9][10]

  • Boronic Acid Homocoupling: The formation of 3,3'-bi(2-methylbenzofuran) is a common side reaction. This can be minimized by ensuring efficient stirring and avoiding excessively high temperatures. Using a smaller excess of the boronic acid (e.g., 1.1 - 1.2 eq.) can also help, though it may result in incomplete conversion of the nucleophile.

  • Phenol Formation: In C-N couplings, trace water can compete as a nucleophile, leading to the formation of 2-methylbenzofuran-3-ol.[1] While the reaction is generally tolerant to air, using anhydrous solvents and reagents can suppress this side pathway if it becomes problematic.

  • Challenging Substrates: For electron-deficient anilines or sterically hindered nucleophiles, using a ligand such as bipyridine (10-20 mol%) or switching to a more reactive copper source like Cu(OTf)₂ may be beneficial.

Conclusion

The Chan-Lam coupling of 2-methylbenzofuran-3-boronic acid is a robust and highly effective method for synthesizing a diverse library of C-N and C-O linked benzofuran derivatives. Its operational simplicity, mild conditions, and the use of an inexpensive catalyst make it an invaluable tool for researchers in medicinal chemistry and drug development. By understanding the core mechanism and key reaction parameters, scientists can confidently apply and optimize this protocol to accelerate the discovery of novel bioactive molecules.

References

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Dandriyal, J., & Singh, R. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 53(05), 837-867. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Zahoor, A. F., et al. (2019). Synthetic applications and methodology development of Chan-Lam coupling: a review. Molecular Diversity, 23(1), 215-259. [Link]

  • Li, C., et al. (2023). Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. CCS Chemistry. [Link]

  • Vantourout, J. C., et al. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(24), 12093-12143. [Link]

  • Watson, A. J. B., et al. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. SciSpace. [Link]

  • Goforth, A. M., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PLoS ONE, 16(1), e0245375. [Link]

  • Sreelatha, A., & Anil, I. V. (2021). Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology, 11(16), 5337-5367. [Link]

  • Anil, I. V., et al. (2021). Recent advances in Chan-Lam Coupling Reaction. ResearchGate. [Link]

  • New finding of the Chan-Lam coupling. (2018). Is life worth living?[Link]

  • Schmidt, J., & Choi, J. (2008). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Organic letters, 10(21), 4935-4938. [Link]

  • Park, S., et al. (2014). Copper-catalyzed, aerobic oxidative cross-coupling of alkynes with arylboronic acids: remarkable selectivity in 2,6-lutidine media. Organic & Biomolecular Chemistry, 12(35), 6771-6780. [Link]

  • Kumar, S., et al. (2023). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Advances, 13(44), 31215-31219. [Link]

  • Baidya, M., et al. (2017). Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. The Journal of Organic Chemistry, 82(4), 2208-2215. [Link]

  • Lam, P. Y. S., et al. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 164-193). Royal Society of Chemistry. [Link]

  • Liebeskind, L. S., et al. (2008). N-Amidation by Copper-Mediated Cross-Coupling of Organostannanes or Boronic Acids with O-Acetyl Hydroxamic Acids. Organic Letters, 10(15), 3323-3326. [Link]

  • Dupont, C., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. [Link]

  • Gogoi, P., et al. (2016). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. Chemical Communications, 52(6), 1170-1173. [Link]

  • DebBarman, S. (2017). CHAN LAM COUPLING. Slideshare. [Link]

  • Li, J-T., et al. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 210-217. [Link]

  • Li, G., et al. (2023). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 14(1), 6428. [Link]

  • Savaliya, R. J., et al. (2015). convenient and efficient chan-lam cross coupling reactions catalyzed by novel copper complex of benzofuran moiety. World Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 1198-1207. [Link]

  • West, M. J., et al. (2019). Chan-Lam Amination of Benzylic Secondary and Tertiary Boronic Esters. ChemRxiv. [Link]

  • Liu, H-L., et al. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8604-8611. [Link]

  • CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Sterically Hindered Heterocyclic Boronic Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing bottlenecks in the Suzuki-Miyaura cross-coupling of sterically hindered and heteroato...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing bottlenecks in the Suzuki-Miyaura cross-coupling of sterically hindered and heteroatom-rich substrates.

Below, we provide a mechanistic troubleshooting workflow, detailed FAQs explaining the causality of common failures, and self-validating experimental protocols to ensure high-yield carbon-carbon bond formation.

TroubleshootingWorkflow Start Low Yield in Hindered Heterocyclic Suzuki Coupling Q1 Is the substrate a basic 2-heteroaryl boronic acid? Start->Q1 A1 Use MIDA/DABO Boronates (Slow-Release Protocol) Q1->A1 Yes (Protodeboronation risk) Q2 Is the aryl halide highly sterically hindered (ortho-sub)? Q1->Q2 No A1->Q2 A2 Use Buchwald Ligands (e.g., XPhos, SPhos) Q2->A2 Yes (Slow transmetalation) Q3 Is catalyst poisoning observed (Palladium black precipitation)? Q2->Q3 No A2->Q3 A3 Use Pd-NHC Complexes or increase L:Pd ratio Q3->A3 Yes (Heteroatom coordination) Success Optimized Cross-Coupling High Yield Achieved Q3->Success No A3->Success

Workflow for troubleshooting low yields in hindered heterocyclic Suzuki couplings.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do my 2-pyridylboronic acids completely degrade before coupling occurs? Causality: This is a classic case of protodeboronation . Basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, form zwitterionic species under neutral to mildly basic conditions. This zwitterionic intermediate triggers a rapid unimolecular fragmentation of the Carbon-Boron (C-B) bond, replacing it with a Carbon-Hydrogen (C-H) bond[1]. Because the transmetalation step for electron-deficient heteroaryl boronic acids is inherently slow, this degradation pathway easily outcompetes the desired cross-coupling[2]. Solution: Transition to a "slow-release" strategy using N-methyliminodiacetic acid (MIDA) boronates. MIDA ligands rehybridize the boron center from sp² to sp³, masking the boronic acid and preventing premature degradation. Under mild aqueous basic conditions, the active boronic acid is slowly released into the reaction mixture, maintaining a low steady-state concentration that kinetically favors cross-coupling over protodeboronation.

Q2: How do I overcome slow transmetalation when coupling highly sterically hindered, ortho-substituted heterocycles? Causality: Steric bulk around the C-B or C-X bond creates a massive kinetic barrier during the transmetalation and reductive elimination steps of the palladium catalytic cycle. Standard ligands (like PPh₃ or dppf) fail to provide the necessary steric push and often form inactive bis-ligated Pd(II) resting states. Solution: Employ bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos[3]. The electron-rich dialkylphosphine moiety accelerates the oxidative addition of the aryl halide. More importantly, the bulky biaryl backbone prevents the formation of inactive PdL₂ complexes, promoting a highly active monoligated Pd(0) species, and accelerates reductive elimination through steric repulsion[3].

Q3: My reaction turns black immediately, and yields are negligible. Is the heterocycle poisoning the catalyst? Causality: Yes. Heterocycles containing basic nitrogen or sulfur atoms can act as competitive ligands. They coordinate tightly to the palladium center, displacing the phosphine ligands and halting the catalytic cycle. This leads to the aggregation and precipitation of inactive palladium black. Solution: Increase the steric bulk of the ligand to physically shield the palladium center. If Buchwald ligands are insufficient, transition to well-defined Palladium N-Heterocyclic Carbene (Pd-NHC) complexes. The strong σ-donor properties and robust metal-carbene bonds of NHCs prevent displacement by the heteroatoms in your substrate, keeping the catalyst active even in the presence of strongly coordinating heterocycles[4].

Quantitative Data: Ligand Performance Comparison

To facilitate rapid decision-making, the following table summarizes the performance of various ligand systems when applied to sterically hindered heterocyclic Suzuki couplings.

Ligand SystemSteric Hindrance ToleranceHeteroatom Poisoning ResistanceRelative Transmetalation RateOptimal Substrate Profile
PPh₃ / dppf LowLowSlowUnhindered, electron-neutral aryl halides
SPhos HighModerateFastUnactivated heteroaryl chlorides
XPhos Very HighHighVery FastHighly hindered ortho-substituted aryl/heteroaryl halides
Pd-NHC (e.g., PEPPSI) Extremely HighVery HighExtremely FastExtremely bulky substrates, highly basic heterocycles
Self-Validating Experimental Protocols
Protocol 1: Slow-Release Suzuki Coupling of 2-Pyridyl MIDA Boronates

Objective: Couple unstable 2-pyridylboronic acids while suppressing protodeboronation.

  • Reagent Preparation: In a dry Schlenk flask under argon, combine the 2-pyridyl MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), K₃PO₄ (5.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Self-Validation Check: The solution should initially appear orange/red, indicating the presence of the active Pd(II) precatalyst. If the solution is black, oxygen contamination has occurred.

  • Reaction Initiation: Heat the mixture to 60 °C. The slow dissolution of the MIDA boronate and subsequent base-mediated deprotection will release the active boronic acid at a controlled rate.

  • Monitoring: Monitor the reaction via LC-MS after 4 hours.

    • Self-Validation Check: Analyze the crude mixture for pyridine (the protodeboronated byproduct). A lack of pyridine buildup confirms the slow-release mechanism is successfully favoring the cross-coupling pathway.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: Cross-Coupling of Sterically Hindered Heterocycles using XPhos

Objective: Overcome slow transmetalation in ortho-substituted heterocyclic systems[3].

  • Catalyst Pre-activation: Combine Pd₂(dba)₃ (0.01 equiv) and XPhos (0.03 equiv) in dry, degassed THF. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution will transition from a deep purple (Pd₂(dba)₃) to a dark red/brown hue, confirming the successful formation of the active monoligated Pd(0)-XPhos complex.

  • Substrate Addition: Add the sterically hindered heterocyclic boronic acid (1.2 equiv), the ortho-substituted aryl halide (1.0 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Heating: Heat the reaction to 80 °C under a strict argon atmosphere.

  • In-Process Monitoring: Visually inspect the reaction after 2 hours.

    • Self-Validation Check: If palladium black (a fine black precipitate) forms on the flask walls, the catalyst has decomposed due to heteroatom poisoning or steric stalling. If the solution remains a homogeneous dark color, the catalytic cycle is actively turning over.

  • Quenching and Purification: Filter the mixture through a pad of Celite to remove inorganic salts and any palladium residues, concentrate under reduced pressure, and purify.

References[3] Title: MIDA Boronates

Source: Sigma-Aldrich URL:[3] Title: Buchwald Phosphine Ligands Source: Merck URL:[1] Title: Protodeboronation Source: Wikipedia URL:[4] Title: Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes Source: Sigma-Aldrich URL:[2] Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) URL:

Sources

Optimization

Optimal base and solvent selection for 3-benzofuranyl boronic acid coupling

Current Status: Operational Topic: Stabilization and Coupling of 3-Benzofuranyl Boronic Acid Ticket Priority: High (Substrate Instability Risk) The Core Challenge: Protodeboronation Why is your reaction failing? Unlike p...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Stabilization and Coupling of 3-Benzofuranyl Boronic Acid Ticket Priority: High (Substrate Instability Risk)

The Core Challenge: Protodeboronation

Why is your reaction failing? Unlike phenylboronic acids, 3-benzofuranyl boronic acid is electronically predisposed to protodeboronation (hydrolysis of the C-B bond). The heteroatom (oxygen) in the furan ring increases electron density, facilitating the protonolysis of the C-B bond under basic conditions.

If your reaction yields the deboronated byproduct (benzofuran) instead of the coupled product, the rate of decomposition (


) is faster than the rate of transmetallation (

).
Mechanism of Failure vs. Success

The following diagram illustrates the kinetic competition occurring in your flask. To succeed, we must accelerate the green pathway and suppress the red pathway.

G cluster_0 Kinetic Competition Zone Start 3-Benzofuranyl Boronic Acid Base Base Activation (Boronate Formation) Start->Base Transmetallation Transmetallation (Rate Determining Step) Base->Transmetallation High [Pd], Active Ligand Protodeboronation Protodeboronation (Hydrolysis) Base->Protodeboronation High Temp, High pH, H2O Product Coupled Product (Success) Transmetallation->Product Byproduct Benzofuran (Dead End) Protodeboronation->Byproduct

Caption: Kinetic competition between productive transmetallation and destructive protodeboronation.

Optimization Matrix: Solvent & Base Selection[1]

Do not use "standard" Suzuki conditions (e.g.,


 in Ethanol/Water). The following matrix is derived from stability data for heterocyclic boronic acids.
Base Selection Guide

The base must be strong enough to activate the boron species but weak enough to prevent rapid hydrolysis.

Base CandidateSuitabilityTechnical Notes

(Potassium Phosphate)
Optimal The "Gold Standard" for unstable heterocycles. Its buffering capacity maintains a lower pH profile than carbonates, reducing

.

(Cesium Fluoride)
Excellent Best for anhydrous conditions. Fluoride activates boron without generating hydroxide ions (the primary culprit in protodeboronation).

/

Moderate/Risk Usable only with high catalyst loading. The high pH often leads to significant deboronation.

/

Avoid Too strong. Will cause rapid protodeboronation of the furan ring.

/ Organic Bases
Poor Generally ineffective for activating boronic acids in this context.
Solvent Selection Guide

Water is a double-edged sword: it is required for most bases to dissolve but acts as the proton source for decomposition.

Solvent SystemRecommendationProtocol Adjustment
Dioxane /

(10:1)
Recommended High organic ratio minimizes proton availability while allowing base solubility.
Toluene /

(20:1)
Alternative Good for biphasic systems. Requires vigorous stirring.
Ethanol / Methanol CRITICAL FAIL Do not use. Protic solvents accelerate solvolysis of the C-B bond.
Anhydrous THF Specialized Use only with

(2.0 equiv). No water added.

Troubleshooting & FAQs

Q: My starting material is consumed, but I only see benzofuran (no halogen). What happened? A: You have suffered Protodeboronation .[1][2]

  • Diagnosis: The C-B bond hydrolyzed before the Palladium could find it.

  • Fix: Switch to a more active catalyst system (e.g., Pd-XPhos or Pd-SPhos ) to increase the rate of transmetallation. Lower the reaction temperature (try 60°C instead of 100°C). Switch base to

    
    .
    

Q: I see homocoupling of the boronic acid (3,3'-bibenzofuran). A: This indicates the presence of Oxygen .

  • Diagnosis: Oxygen promotes the oxidation of the boronic acid and subsequent homocoupling.[3]

  • Fix: Your degassing was insufficient. Sparging with argon for 5 minutes is often not enough for unstable substrates. Use the freeze-pump-thaw method (3 cycles) or vigorous sparging for >20 mins.

Q: Can I use the Pinacol Ester instead? A: Yes, and you often should.

  • Insight: If the boronic acid is too unstable, convert it to the pinacol ester (

    
    ). The ester is significantly more robust towards hydrolysis, allowing for a "slow release" of the active species under reaction conditions.[4]
    

Standard Operating Procedure (SOP)

Protocol: High-Stability Coupling for 3-Benzofuranyl Boronic Acid

This protocol utilizes a bulky, electron-rich phosphine ligand (XPhos) to accelerate the oxidative addition and transmetallation steps, outcompeting decomposition.

Reagents:

  • Aryl Halide (1.0 equiv)[5]

  • 3-Benzofuranyl boronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos (8 mol%) OR XPhos Pd G2/G3 Precatalyst (2-4 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

Workflow:

  • Solvent Prep: Charge a vial with 1,4-Dioxane and Water. Sparge with Argon for 20 minutes. Do not skip this.

  • Solids Charge: Add Aryl Halide, Boronic Acid, Base, and Precatalyst to a reaction tube equipped with a stir bar.

  • Evacuation: Seal the tube. Evacuate and backfill with Argon (3x).

  • Injection: Syringe the degassed solvent mixture into the tube under Argon flow.

  • Reaction: Heat to 60°C (Start low! Only go to 80-100°C if conversion is stalled). Monitor by LCMS at 1 hour.

    • Note: Unstable boronic acids often decompose after 2-3 hours. If the reaction isn't done by then, adding more boronic acid later is a valid strategy.

Diagnostic Decision Tree

Use this flow to determine your next step if the standard protocol fails.

Troubleshooting Start Reaction Analysis (LCMS/NMR) CheckSM Is Aryl Halide Consumed? Start->CheckSM CheckBoron Is Boronic Acid Present? CheckSM->CheckBoron No (SM remains) YieldLow Problem: Low Conversion CheckSM->YieldLow No (SM remains) Protodeb Issue: Protodeboronation (Benzofuran detected) CheckBoron->Protodeb No (Boron gone, Benzofuran found) Oxidative Issue: Catalyst Inactive or Poisoned CheckBoron->Oxidative Yes (Boron remains) Soln1 Action: Switch to Anhydrous CsF/THF Protodeb->Soln1 Try Anhydrous Soln3 Action: Add Boronic Acid portion-wise (slow addition) Protodeb->Soln3 Manage Concentration Soln2 Action: Switch to XPhos or SPhos Pd G3 Oxidative->Soln2 Boost Catalyst Activity

Caption: Troubleshooting logic for failed couplings of unstable heterocycles.

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. (2017).[6][7] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Optimization for Unstable Boronic Acids: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[8] Journal of the American Chemical Society. [Link]

  • Fluoride Activation Strategy: Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions. The Journal of Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Methyl- vs. 2-Hydrogen-Benzofuran-3-yl Boronic Acids in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, benzofuran scaffolds represent a cornerstone of medicinal chemistry.[1] The strategic functionalization of th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, benzofuran scaffolds represent a cornerstone of medicinal chemistry.[1] The strategic functionalization of this privileged structure often relies on robust cross-coupling methodologies, with the Suzuki-Miyaura reaction being a prominent tool.[2] The choice of the organoboron reagent is critical, and seemingly minor structural modifications can have a profound impact on reaction outcomes. This guide provides an in-depth technical comparison of the reactivity profiles of two key building blocks: 2-methylbenzofuran-3-yl boronic acid and its unsubstituted counterpart, 2-hydrogenbenzofuran-3-yl boronic acid.

Theoretical Underpinnings: The Impact of the 2-Methyl Group

The difference in reactivity between these two boronic acids is primarily governed by a combination of electronic and steric effects, which influence key steps in the Suzuki-Miyaura catalytic cycle.[3]

Electronic Effects

The methyl group at the 2-position of the benzofuran ring is an electron-donating group (EDG) through an inductive effect. This increased electron density on the benzofuran ring system can have a dual effect on the reactivity of the boronic acid. On one hand, the increased electron density on the carbon atom attached to the boron can enhance its nucleophilicity, potentially accelerating the transmetalation step of the Suzuki-Miyaura reaction.[3] However, this effect is generally considered to be modest for a methyl group.

Steric Hindrance

A more significant factor differentiating the two boronic acids is the steric hindrance imposed by the 2-methyl group. This steric bulk in proximity to the boronic acid functionality can impede several stages of the cross-coupling reaction. The approach of the bulky palladium catalyst to the boron center for transmetalation can be sterically hindered, potentially slowing down this rate-determining step.[4][5] Furthermore, steric hindrance can influence the equilibrium between the boronic acid and its more reactive boronate form.[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The electronic and steric profile of the boronic acid directly impacts the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation (R-B(OH)₂) Ar-Pd(II)-R Ar-Pd(II)-R(L_n) Ar-Pd(II)-X->Ar-Pd(II)-R [R-B(OH)₃]⁻ Ar-Pd(II)-R->Pd(0)L_n Ar-R Reductive_Elimination Reductive Elimination Product Ar-R

Caption: The Suzuki-Miyaura Catalytic Cycle.

Comparative Reactivity Profile: Experimental Insights

Feature2-Hydrogen-Benzofuran-3-yl Boronic Acid2-Methyl-Benzofuran-3-yl Boronic AcidRationale
Reaction Rate Generally fasterGenerally slowerThe 2-methyl group introduces steric hindrance, which can slow down the transmetalation step.[4][5]
Required Catalyst Loading Typically lowerMay require higher catalyst loadingTo overcome the slower reaction kinetics, a higher concentration of the active catalyst may be necessary.
Optimal Reaction Temperature Often proceeds at lower temperaturesMay require higher temperaturesIncreased thermal energy can help overcome the activation barrier for the sterically hindered transmetalation.[7]
Side Reactions Prone to protodeboronation, especially at elevated temperatures.[8]May exhibit a slightly lower propensity for protodeboronation due to steric shielding of the C-B bond.Protodeboronation is a common side reaction for heteroaryl boronic acids.[9]

Experimental Protocols

The following protocols are representative of Suzuki-Miyaura reactions involving benzofuran boronic acids and are adapted from the literature.

General Protocol for Suzuki-Miyaura Coupling of Benzofuran-3-yl Boronic Acid

This protocol is a generalized procedure based on similar reactions reported in the literature.[10]

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine aryl halide (1.0 mmol), benzofuran-3-yl boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) in a reaction vessel. add_catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water). start->add_catalyst heat Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C). add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool extract Dilute with water and extract with an organic solvent (e.g., ethyl acetate). cool->extract purify Dry the organic layer, concentrate, and purify by column chromatography. extract->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Benzofuran-3-yl boronic acid or 2-methylbenzofuran-3-yl boronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • To a dry reaction vessel, add the aryl halide, the benzofuran-3-yl boronic acid derivative, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent(s) via syringe.

  • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 110 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note on Optimization: For the 2-methylbenzofuran-3-yl boronic acid, it may be necessary to screen different palladium catalysts, ligands, bases, and solvents, as well as higher reaction temperatures and longer reaction times to achieve optimal yields, especially with sterically demanding aryl halides.[7]

Conclusion

References

  • Kfa, P. (2023). Tracking electron motion driving the Suzuki–Miyaura cross-coupling reaction. Physical Chemistry Chemical Physics, 25(41), 28989-28996. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • News-Medical.Net. (2023, July 19). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Khan, L., & Zubair, M. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06). [Link]

  • Zhang, T., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ChemInform, 44(25). [Link]

  • Preshlock, S., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8584-8597. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Zhang, T., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2244-2248. [Link]

  • Zhang, T., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 72-75. [Link]

  • Sławiński, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1555. [Link]

  • Scott, D. J. (2018). Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies. University of East Anglia. [Link]

  • Dahl, G., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(6), 370-376. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Methyl-1-benzofuran-3-yl)boronic acid

As a Senior Application Scientist overseeing the integration of specialized organoboron reagents into high-throughput drug discovery pipelines, I recognize that handling compounds like (2-Methyl-1-benzofuran-3-yl)boronic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of specialized organoboron reagents into high-throughput drug discovery pipelines, I recognize that handling compounds like (2-Methyl-1-benzofuran-3-yl)boronic acid requires protocols that go beyond basic compliance. This compound is a highly valuable building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions used to synthesize complex heterocyclic pharmacophores.

However, ensuring laboratory safety requires a deep understanding of the chemical's physicochemical properties. This guide provides a causality-driven framework for personal protective equipment (PPE), operational handling, and waste management, ensuring that every safety measure is a self-validating system.

Physicochemical Hazard Profile & Causality

While a compound-specific Safety Data Sheet (SDS) for novel derivatives might lack exhaustive toxicological data, we can accurately extrapolate the hazard profile of (2-Methyl-1-benzofuran-3-yl)boronic acid from analogous aryl and heteroaryl boronic acids[1]. The core hazards stem from the Lewis acidic nature of the boron atom combined with the lipophilic benzofuran system.

Table 1: GHS Hazard Profile and Mechanistic Causality

Hazard ClassGHS CodeMechanistic Causality
Skin Irritation H315The lipophilic benzofuran moiety facilitates epidermal penetration, while the Lewis acidic boronic acid coordinates with biological nucleophiles (e.g., glycoproteins), inducing localized inflammation[1][2].
Serious Eye Irritation H319Direct contact with the aqueous environment of the cornea leads to rapid dissolution and localized pH changes, causing severe, immediate irritation[1][2].
Respiratory Irritation H335Inhalation of fine particulate dust exposes the respiratory mucosa directly to the compound. The high surface area of the dust accelerates mucosal interaction and irritation[1][2].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about checking boxes; it is about creating a tailored barrier system based on the physical state of the chemical. (2-Methyl-1-benzofuran-3-yl)boronic acid is typically encountered as a solid powder, presenting distinct inhalation and contact risks.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 compliant) are mandatory[3]. Causality: Standard safety glasses lack orbital seals. Given the severe eye irritation potential (H319), a full orbital seal is required to prevent airborne dust from bypassing the lenses[2][3].

  • Dermal Protection (Gloves): Nitrile gloves (minimum 4 mil thickness) must be worn[3][4]. Causality: Nitrile provides excellent resistance to incidental contact with solid organoborons. However, if the compound is dissolved in organic solvents (e.g., DMF, THF, or DMSO) during reaction setup, the solvent dictates the glove choice. Always inspect gloves for micro-tears before use[3].

  • Body Protection: A standard, fully buttoned cotton or poly-cotton lab coat[3][4]. Causality: Prevents particulate accumulation on personal clothing, which could lead to delayed dermal exposure[3][5].

  • Respiratory Protection: Under normal laboratory conditions, handling must occur within a certified chemical fume hood, negating the need for a respirator[3]. If hood access is compromised or excessive dust generation is unavoidable, a multi-purpose combination respirator cartridge (N95 or P100) is required[2][3].

Operational Workflow: Handling and Reaction Setup

The following step-by-step methodology ensures zero-exposure transfer and maintains the chemical integrity of the reagent.

Step-by-Step Handling Protocol:

  • Environmental Verification: Ensure the chemical fume hood has a verified face velocity between 80-120 feet per minute (fpm). Do not open the reagent bottle outside of this controlled environment[3][4].

  • Static Mitigation: Boronic acids often exhibit static charge, causing the powder to aerosolize or cling to spatulas. Wipe the exterior of the weigh boat and the analytical balance with an anti-static cloth, or use an anti-static ionizer gun before transfer.

  • Transfer Mechanics: Use a grounded, stainless steel spatula. Transfer the required mass smoothly and deliberately to avoid generating a dust cloud[2][4].

  • Sealing and Storage: After use, flush the headspace of the reagent bottle with an inert gas (Argon or Nitrogen) before sealing[2][4]. Causality: Prolonged exposure to atmospheric moisture and oxygen can lead to protodeboronation or the formation of boroxines (anhydrides), degrading reagent quality. Store tightly sealed in a cool, well-ventilated place[2].

OrganoboronWorkflow N1 1. Fume Hood Verification N2 2. PPE Donning (Nitrile, Goggles) N1->N2 N3 3. Static Mitigation & Weighing N2->N3 N4 4. Reaction Setup (Inert Atmosphere) N3->N4 N5 5. Reagent Storage (Argon Flush) N4->N5

Operational workflow for the safe handling and storage of reactive organoboron powders.

Spill Response and Decontamination

A self-validating safety system anticipates failure. In the event of a spill involving (2-Methyl-1-benzofuran-3-yl)boronic acid:

  • Containment: If the spill is fully contained inside the fume hood, immediately close the sash to contain airborne particulates and prepare your spill kit[4].

  • Assessment: If the spill occurs outside the hood, evacuate the immediate area to allow suspended dust to settle. Do not breathe the dust, and ensure adequate ventilation[2][4].

  • Cleanup: Do NOT dry sweep. Causality: Dry sweeping aerosolizes the boronic acid. Instead, lightly dampen a disposable absorbent pad with water or a compatible solvent to suppress dust, then carefully sweep up and shovel the solid into a suitable container[2][4].

  • Decontamination: Wash the affected surface with copious amounts of soap and water. Causality: Boronic acids with lipophilic groups are poorly soluble in cold water; a surfactant (soap) is necessary to emulsify and completely remove the benzofuran residue[2].

Waste Management and Disposal Plan

Improper disposal of organoboron compounds can lead to environmental accumulation and regulatory penalties[5]. Due to the lack of specific regulatory exemptions, (2-Methyl-1-benzofuran-3-yl)boronic acid must be treated as hazardous chemical waste[1][3].

Step-by-Step Disposal Protocol:

  • Waste Segregation: Never mix solid organoboron waste with incompatible chemicals (e.g., strong oxidizers or strong acids)[3][5]. Collect pure waste, contaminated weigh boats, and contaminated gloves in a designated "Solid Hazardous Waste" container[1][4].

  • Liquid Waste Segregation: If the boronic acid is dissolved in a reaction mixture, it must be directed into the appropriate "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the primary solvent used.

  • Containerization: Use a chemically compatible, sealable container. Keep the lid tightly closed at all times unless actively adding waste to prevent vapor or dust escape[1][4].

  • Labeling: Affix a standard Hazardous Waste label. Explicitly write the full chemical name—"(2-Methyl-1-benzofuran-3-yl)boronic acid"—and list any solvents. Do not use chemical formulas or abbreviations[1][4].

  • EHS Transfer: Submit a pickup request to your institution's Environmental Health and Safety (EHS) department. Do not attempt to neutralize this compound or flush it down the drain[3][4][5].

References

Sources

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